N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C22H25N3S2 and its molecular weight is 395.58. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
A study highlights the synthesis and preclinical evaluation of thiophene-based pyrazolines with a carbothioamide tail unit, demonstrating potential antidepressant activities. This research emphasized the importance of the structural composition of these compounds in reducing immobility time in animal models, suggesting their therapeutic usefulness in treating depression without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Breast Cancer Agents
Another study focused on the synthesis of novel thiadiazoles and pyrazolinone derivatives incorporating the pyridopyrimidinone moiety. These compounds were evaluated for their antitumor activity against the MCF-7 cell line, indicating that some synthesized compounds revealed significant activity. This suggests a promising approach towards developing effective anti-breast cancer treatments (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).
Heterocyclic Synthesis
Research into the reactivity of hydrazinecarbothioamides and thioureidoethylthioureas with ethenetetracarbonitrile (TCNE) has led to the synthesis of various heterocyclic derivatives. These compounds, including pyrazoles, thiadiazoles, and imidazolidines, underscore the versatility of thiophene-based compounds in heterocyclic chemistry and their potential for further pharmacological exploration (Hassan, Mourad, El-Shaieb, & Abou-Zied, 2004).
Antitumor Activity
A synthesis study of bis-pyrazolyl-thiazoles incorporating the thiophene moiety evaluated their antitumor activities against hepatocellular carcinoma cell lines. This research offers insights into the structural features contributing to the antitumor efficacy of thiophene-based compounds, presenting them as potential candidates for cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Crystal Structure and Molecular Interactions
The crystal structure and Hirshfeld surface analysis of a synthesized thiophene-based compound provided detailed insights into the molecular interactions and packing within the crystal. This study is significant for understanding the structural and electronic features that influence the physicochemical properties and biological activities of such compounds (Kumara et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S2/c1-3-16-8-5-9-17(4-2)20(16)23-22(26)25-14-13-24-12-6-10-18(24)21(25)19-11-7-15-27-19/h5-12,15,21H,3-4,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBASDDOUBCDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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